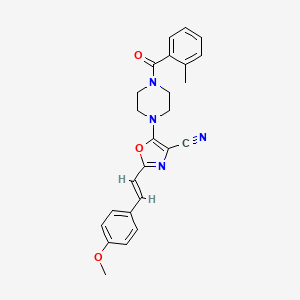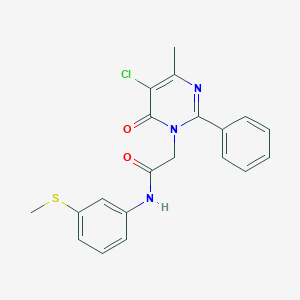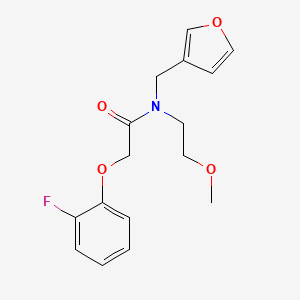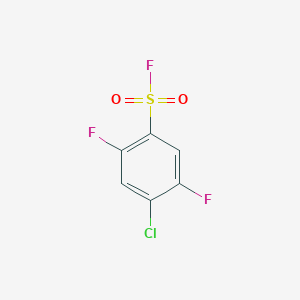
4-Chloro-2,5-difluorobenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2,5-difluorobenzenesulfonyl fluoride” is a chemical compound with the empirical formula C6H3F3O2S . It is used in click chemistry reactions, where the sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,5-difluorobenzenesulfonyl fluoride” consists of a benzene ring substituted with chlorine and fluorine atoms at positions 4 and 2,5 respectively, and a sulfonyl fluoride group .Physical And Chemical Properties Analysis
“4-Chloro-2,5-difluorobenzenesulfonyl fluoride” is a solid substance . It has a melting point of 30-36 °C . The flash point is 216.0 °F (102.22 °C) .科学的研究の応用
Catalytic Hydrodefluorination of Fluorocarbons
4-Chloro-2,5-difluorobenzenesulfonyl fluoride is relevant in research exploring the synthesis and reactivity of low-coordinate iron(II) fluoride complexes. These complexes are of interest for their potential in catalytic applications, including C-F bond activation and fluorocarbon functionalization. Specifically, they have been used to catalyze the hydrodefluorination (HDF) of perfluorinated aromatic compounds, demonstrating the activation of C-F bonds without competitive C-H activation and using an inexpensive 3d transition metal. This research provides a rare example of a homogeneous system that activates C-F bonds, offering insights into catalytic processes relevant for environmental and industrial applications (Vela et al., 2005).
Biodegradation of Difluorobenzenes
Another study focuses on the biodegradation of difluorobenzenes, which are compounds used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. The microbial strain Labrys portucalensis has been shown to degrade 1,3-difluorobenzene as a sole carbon and energy source, highlighting the potential for microbial strategies in the bioremediation of environments contaminated with fluorinated compounds. This research is significant for understanding the environmental fate and degradation pathways of fluorinated organic compounds (Moreira et al., 2009).
Activation of Hydroxyl Groups for Biological Attachment
4-Chloro-2,5-difluorobenzenesulfonyl fluoride has been utilized as an activating agent for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This application is crucial for the development of therapeutic strategies, bioselective separation techniques, and the preparation of biosensors and diagnostic tools, showcasing the chemical's versatility in bioconjugation chemistry (Chang et al., 1992).
Synthesis and Reactivity with Nucleophiles
Research into the synthesis, reactivity, and applications of tetrafluoroethane β-sultone derivatives provides a framework for understanding the broader chemical properties and applications of fluorinated compounds, including 4-Chloro-2,5-difluorobenzenesulfonyl fluoride. Such studies have explored the reactions of these compounds with nucleophiles, leading to the development of versatile difluoromethylation and trifluoromethylation reagents used in medicinal chemistry and the synthesis of novel functional materials. This research is foundational for the advancement of fluorine chemistry, with implications for drug discovery and materials science (Zhang et al., 2014).
作用機序
The sulfonyl fluoride motif in “4-Chloro-2,5-difluorobenzenesulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complementary approach to using amides and phosphate groups as linkers .
Safety and Hazards
“4-Chloro-2,5-difluorobenzenesulfonyl fluoride” is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-chloro-2,5-difluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIXGYWKILUTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluorobenzenesulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)
![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)
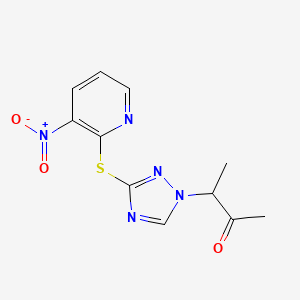
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)
![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)
![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)



